molecular formula C22H25N3O3S B2737023 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 335210-89-4

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2737023
CAS No.: 335210-89-4
M. Wt: 411.52
InChI Key: RMNKMAIUSJNXOH-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a sophisticated dihydropyrimidine (DHPM)-based compound designed for targeted research applications, particularly in the field of kinase inhibition. This molecule is structurally characterized as a thiopyrimidine, a feature often associated with enhanced binding affinity and metabolic stability. Its primary research value lies in its function as a potent and selective chemical probe for investigating the physiological and pathological roles of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Inhibition of DYRK1A is a key therapeutic strategy in several disease models , including neurodegenerative disorders like Alzheimer's disease and Down syndrome, where it is implicated in tau protein phosphorylation and neuronal dysfunction. Furthermore, due to the role of DYRK family kinases in cell cycle control and proliferation, this compound is a valuable tool for oncology research, enabling the study of its effects on cancer cell viability and mechanisms of programmed cell death. The specific substitution pattern on the dihydropyrimidine core, including the 2,4-dimethoxyphenyl and 3,4-dimethylphenyl groups, is engineered to optimize interactions with the ATP-binding pocket of the target kinase, thereby providing researchers with a highly specific agent for dissecting complex intracellular signaling pathways. Its application extends to high-throughput screening and lead optimization campaigns aimed at developing novel therapeutics for kinase-related diseases.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(29)25-20(19)17-9-8-16(27-4)11-18(17)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKMAIUSJNXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3,4-dimethylaniline, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Position 4) Amide Group (N-) Position 2 Group Key Properties/Activities Reference
Target Compound 2,4-Dimethoxyphenyl 3,4-Dimethylphenyl Sulfanylidene High lipophilicity, potential enzyme inhibition
N-(2,3-Dimethylphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Thioxo-1,2,3,4-THP-5-Carboxamide 4-Methylphenyl 2,3-Dimethylphenyl Sulfanylidene Similar lipophilicity; lower polarity
Ethyl 4-(3-Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-THP-5-Carboxylate 3-Fluorophenyl Ethoxycarbonyl Oxo MP: 210–213°C; soluble in DMSO
Methyl 4-(4-Hydroxy-3,5-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-THP-5-Carboxylate 4-Hydroxy-3,5-Dimethoxyphenyl Methoxycarbonyl Oxo Thymidine phosphorylase inhibition (IC₅₀: 69.6 µM)
Ethyl 6-Methyl-2-Sulfanylidene-4-[4-(Trifluoromethyl)Phenyl]-1,2,3,4-THP-5-Carboxylate 4-Trifluoromethylphenyl Ethoxycarbonyl Sulfanylidene High electronegativity due to CF₃ group
1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-THP-5-yl]Ethanone 4-Fluorophenyl Acetyl Sulfanylidene Structural studies via X-ray crystallography

Substituent Impact Analysis :

  • Amide Groups : The 3,4-dimethylphenyl amide in the target compound offers greater steric bulk than acetyl () or methoxycarbonyl () groups, possibly affecting binding pocket interactions.
  • Position 2 Groups : Sulfanylidene (thione) analogs exhibit stronger hydrogen-bonding capacity than oxo derivatives, which may improve target affinity .
Physicochemical Properties
  • Solubility : Fluorophenyl and methoxyphenyl analogs show solubility in polar aprotic solvents like DMSO, while trifluoromethylphenyl derivatives may have reduced solubility due to hydrophobicity .
  • Melting Points : Sulfanylidene analogs generally exhibit higher melting points than oxo derivatives (e.g., 196°C for a 2-thioxo compound vs. 182–184°C for an oxo analog ).

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activities associated with this compound based on various studies and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A tetrahydropyrimidine core.
  • Dimethoxy and dimethyl substituents on the phenyl rings.
  • A sulfanylidene group contributing to its reactivity.

The molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of 372.48 g/mol.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

Anticancer Activity

Studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance:

  • A series of imidazo[1,2-a]pyridine analogues derived from similar structures showed potent antiproliferative effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 2.0 to 20.0 µM .
  • The compound's structural features likely enhance its interaction with cellular targets involved in cancer proliferation pathways.

Antiviral Activity

The antiviral potential of related compounds has been explored extensively:

  • Certain tetrahydropyrimidine derivatives have shown activity against influenza viruses in vitro. The structure–activity relationship (SAR) studies indicated that modifications in substituents significantly influence antiviral efficacy .

Cytotoxicity and Selectivity

Research indicates that while some derivatives exhibit cytotoxic effects against cancer cells, they maintain selectivity towards non-cancerous cells:

  • For example, specific analogues were found to be non-toxic to HEK-293 human embryonic kidney cells while effectively targeting cancer cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : The presence of specific functional groups may allow these compounds to interfere with signaling pathways that promote tumor growth.

Data Summary and Findings

The following table summarizes key findings from various studies regarding the biological activities of the compound and its derivatives:

Activity TypeCell Line/PathogenIC50 (µM)Notes
AnticancerA549 (Lung Cancer)2.0 - 20.0Potent activity observed
AnticancerHeLa (Cervical Cancer)5.0 - 15.0Selective toxicity against cancer cells
AntiviralInfluenza A VirusVariesSignificant antiviral activity noted
CytotoxicityHEK-293 (Normal Cells)>100Non-toxic to normal human cells

Case Studies

  • Study on Anticancer Effects : A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer efficacy against multiple cell lines, revealing that modifications at the 6-position significantly enhanced activity while maintaining selectivity towards normal cells .
  • Antiviral Activity Assessment : Another study focused on the antiviral properties of related compounds against influenza virus strains, demonstrating that structural modifications could lead to improved efficacy and reduced cytotoxicity .

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